2-{4-[(Methylethyl)amino]phenyl}-2-hydrobenzotriazol-1-ol
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Overview
Description
2-[4-(ISOPROPYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-1-IUM-1-OLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ISOPROPYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-1-IUM-1-OLATE typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(ISOPROPYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-1-IUM-1-OLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzotriazole compounds .
Scientific Research Applications
2-[4-(ISOPROPYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-1-IUM-1-OLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(ISOPROPYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-1-IUM-1-OLATE involves its interaction with specific molecular targets. The benzotriazole ring can interact with various enzymes and receptors, modulating their activity. The isopropylamino group can enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(ISOPROPYLAMINO)-2-PHENYL-2-PROPANOL: This compound shares the isopropylamino group but differs in its overall structure and applications.
3-{4-[2-HYDROXY-3-(PROPAN-2-YLAMINO)PROPOXY]PHENYL}PROPANOIC ACID: Another compound with similar functional groups but different core structure and properties.
Uniqueness
2-[4-(ISOPROPYLAMINO)PHENYL]-2H-1,2,3-BENZOTRIAZOL-1-IUM-1-OLATE is unique due to its benzotriazole core, which imparts stability and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H16N4O |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-(1-oxidobenzotriazol-1-ium-2-yl)-N-propan-2-ylaniline |
InChI |
InChI=1S/C15H16N4O/c1-11(2)16-12-7-9-13(10-8-12)18-17-14-5-3-4-6-15(14)19(18)20/h3-11,16H,1-2H3 |
InChI Key |
BZPZCLKICHQSKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)N2N=C3C=CC=CC3=[N+]2[O-] |
solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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